4-(benzyloxy)-N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide
Description
4-(Benzyloxy)-N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide is a Schiff base hydrazone derivative synthesized via the condensation of 4-(benzyloxy)benzohydrazide with 1-(4-tert-butylphenyl)ethanone. This compound features a benzyloxy group at the 4-position of the benzohydrazide moiety and a bulky 4-tert-butylphenyl substituent on the ethylidene fragment. Its structure is characterized by a planar hydrazone linkage (C=N-NH), which facilitates coordination with metal ions and influences its biological activity .
Properties
IUPAC Name |
N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-19(21-10-14-23(15-11-21)26(2,3)4)27-28-25(29)22-12-16-24(17-13-22)30-18-20-8-6-5-7-9-20/h5-17H,18H2,1-4H3,(H,28,29)/b27-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYDRZMOIYVURM-ZXVVBBHZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzyloxybenzaldehyde: This can be achieved by reacting benzyl alcohol with benzaldehyde in the presence of an acid catalyst.
Synthesis of Benzohydrazide: Benzohydrazide can be synthesized by reacting benzoic acid with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of benzyloxybenzaldehyde with benzohydrazide in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce corresponding alcohols.
Scientific Research Applications
4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their properties are summarized below:
Pharmacological Potential
- Solubility : Alkoxy groups (e.g., hexyloxy in HL2) reduce aqueous solubility but improve lipid bilayer interaction .
Biological Activity
4-(benzyloxy)-N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides an overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H24N2O2
- Molecular Weight : 324.42 g/mol
Hydrazone derivatives, including this compound, are known to exhibit a variety of biological activities. The mechanism of action often involves the interaction with biological macromolecules, leading to inhibition of critical cellular processes such as:
- DNA synthesis
- Protein synthesis
- Cellular respiration
These interactions can result in cytotoxic effects against various cancer cell lines and pathogens.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of hydrazone derivatives. In a comparative study, this compound demonstrated significant activity against several bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15.62 |
| This compound | Escherichia coli | 31.25 |
| This compound | Pseudomonas aeruginosa | 62.50 |
These results indicate that the compound has a moderate antibacterial effect, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have also assessed the anticancer potential of this compound on various cancer cell lines. The findings suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The IC50 values indicate that the compound exhibits potent anticancer activity, particularly against lung and cervical cancer cell lines.
Study on Trypanocidal Activity
A notable case study investigated the trypanocidal activity of hydrazone derivatives, including our compound. The study found that at a concentration of 20 µM, the compound reduced the viability of Trypanosoma brucei significantly:
- Viability Reduction : From 100% to approximately 30%
- IC50 Value : Approximately 25 µM
This suggests potential use in treating diseases caused by trypanosomal infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
